Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
CAS No.: 146945-54-2
Cat. No.: VC21150037
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146945-54-2 |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H15NO3/c1-4-13-8(12)10-7(11)5-6-9(10,2)3/h4-6H2,1-3H3 |
| Standard InChI Key | POSHZMBKCKHNLM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1C(=O)CCC1(C)C |
| Canonical SMILES | CCOC(=O)N1C(=O)CCC1(C)C |
Introduction
Chemical Structure and Properties
Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate features a five-membered pyrrolidine ring with specific functional groups that define its chemical behavior and applications. The molecular structure includes a lactam functionality (cyclic amide) with a carbonyl group at the 5-position, geminal dimethyl groups at the 2-position contributing to steric hindrance and conformational rigidity, and an ethyl ester group attached to the nitrogen atom.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 146945-54-2 |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H15NO3/c1-4-13-8(12)10-7(11)5-6-9(10,2)3/h4-6H2,1-3H3 |
| Standard InChIKey | POSHZMBKCKHNLM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1C(=O)CCC1(C)C |
Synthesis Methods
The synthesis of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate typically involves multi-step processes aimed at establishing the pyrrolidine ring with the required substitution pattern.
Common Synthetic Route
A prevalent method for synthesizing this compound involves the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. This reaction proceeds under reflux conditions to facilitate the cyclization necessary for forming the pyrrolidine ring.
The synthetic pathway generally includes the following key steps:
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Preparation of appropriate starting materials
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Cyclization reaction to form the pyrrolidine core structure
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Introduction of the ethyl ester group at the nitrogen atom
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Oxidation to establish the carbonyl functionality at the 5-position
Reaction Conditions and Optimization
The reaction conditions for synthesizing this compound typically involve:
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Temperature control (often reflux conditions)
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Selection of appropriate acid catalysts
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Control of reaction time to optimize yield
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Purification techniques to isolate the target compound
Optimizing these conditions is crucial for achieving high yields and purity of the final product. The synthesis may be performed on an industrial scale using continuous flow processes to enhance efficiency and scalability.
Chemical Reactions
Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate can participate in various chemical transformations, primarily through reactions at its functional groups: the ketone, the ester, and potentially the pyrrolidine ring itself.
Oxidation Reactions
The ketone group at the 5-position can undergo oxidation reactions to form carboxylic acid derivatives. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media may be employed for such transformations.
Reduction Reactions
Both the ketone and ester functionalities in this compound are susceptible to reduction:
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The ketone group can be reduced by reagents like sodium borohydride (NaBH₄) to form the corresponding alcohol, producing ethyl 2,2-dimethyl-5-hydroxypyrrolidine-1-carboxylate.
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The ester group can be reduced by stronger reducing agents such as lithium aluminum hydride (LiAlH₄) to form the primary alcohol derivative.
Table 2: Key Reduction Reactions
| Reagent | Target Group | Product | Conditions |
|---|---|---|---|
| NaBH₄ | Ketone | 5-Hydroxy derivative | Ethanol, 0°C → RT |
| LiAlH₄ | Ester | Primary alcohol | Dry THF, reflux |
Substitution and Hydrolysis Reactions
The ester group can participate in nucleophilic substitution reactions, including:
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Amide formation through reaction with amines
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Transesterification to form different ester derivatives
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Hydrolysis to form the corresponding carboxylic acid
These transformations can lead to a diverse array of derivatives with modified physicochemical properties and potentially different biological activities.
Applications in Research
Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate serves as a versatile building block in chemical research, with applications spanning both synthetic organic chemistry and medicinal chemistry.
Role in Organic Synthesis
In organic synthesis, this compound functions as:
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A key intermediate for creating more complex heterocyclic structures
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A scaffold for introducing additional functionalities through reactions at its reactive sites
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A building block for developing compound libraries for structure-activity relationship studies
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A model compound for studying reaction mechanisms and developing new synthetic methodologies
The compound's well-defined stereochemical properties make it particularly valuable for stereoselective synthesis, where control over the spatial arrangement of atoms is critical for achieving desired biological activities.
Medicinal Chemistry Applications
In medicinal chemistry research, Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate serves as:
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A scaffold for developing compounds with potential pharmacological activities
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A building block for creating molecules that can interact with specific biological targets
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A precursor for synthesizing compounds with improved drug-like properties
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A starting point for developing compounds with enhanced metabolic stability due to the dimethyl substitution
The compound's utility in medicinal chemistry is further enhanced by its potential for derivatization, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target selectivity.
Biological Activity
Research has identified various biological activities associated with pyrrolidine derivatives structurally related to Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate.
Enzyme Interactions and Mechanisms
This compound has been studied for its interactions with various enzyme systems:
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It may function as a substrate or inhibitor in metabolic pathways
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It can potentially bind to proteins, affecting their function and leading to therapeutic effects
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Its stereochemical features influence its binding affinity and selectivity for biological targets
Table 3: Biological Activities of Related Pyrrolidine Derivatives
| Compound Type | Biological Activity | Target/Mechanism |
|---|---|---|
| Pyrrolidine-2,5-diones | Anti-inflammatory | COX-2 inhibition |
| Hydroxypyrrolidines | Analgesic | Opioid receptor modulation |
| Pyrrolidine carboxylates | Antimicrobial | Cell wall synthesis inhibition |
The compound rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate, which shares structural similarities with our target compound, has demonstrated potential analgesic and anti-inflammatory properties, suggesting similar applications might be possible for Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate .
Structural Analysis and Characterization
Understanding the three-dimensional structure of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is essential for predicting its reactivity and biological interactions.
Conformational Analysis
The pyrrolidine ring in this compound typically adopts an envelope conformation, with one atom (often C4) deviating from the plane formed by the other four atoms. This conformational preference affects:
The dimethyl substitution at the 2-position introduces conformational constraints that can influence the envelope puckering of the pyrrolidine ring, potentially favoring specific conformations that impact reactivity and binding properties.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
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NMR spectroscopy provides information about the environment of hydrogen and carbon atoms, with distinctive signals for the dimethyl groups, the ethyl ester, and the pyrrolidine ring
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Infrared spectroscopy reveals characteristic absorption bands for the carbonyl groups (both the lactam and the ester)
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Mass spectrometry confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation
Comparative Analysis with Similar Compounds
To better understand the unique properties of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate, it is valuable to compare it with structurally related compounds.
Comparison with Isomeric Compounds
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 106556-66-5) differs from our target compound in the position of the oxo group (3-position rather than 5-position). This positional isomerism leads to differences in:
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Reactivity profiles
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Conformational preferences
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Potential biological interactions
Comparison with Cyclopentane Analogues
Ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate represents a carbocyclic analogue that lacks the nitrogen atom of the pyrrolidine ring. This structural difference results in:
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Different electronic distributions
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Altered hydrogen bonding capabilities
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Distinct physicochemical properties
Table 4: Comparative Analysis of Structural Analogues
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate | C9H15NO3 | 185.22 g/mol | N-containing heterocycle, oxo at 5-position |
| Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | C9H15NO3 | 185.22 g/mol | N-containing heterocycle, oxo at 3-position |
| Ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate | C10H16O3 | 184.23 g/mol | Carbocycle, no nitrogen atom |
| Ethyl 2-oxopyrrolidine-1-carboxylate | C7H11NO3 | 157.17 g/mol | No dimethyl substitution |
This comparative analysis highlights how subtle structural modifications can significantly impact chemical properties and potential applications, emphasizing the unique features of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate as a research tool .
Future Research Directions
Based on current understanding of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate and related compounds, several promising directions for future research emerge:
Synthetic Methodology Development
Future research could focus on:
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Developing more efficient and stereoselective synthetic routes
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Exploring green chemistry approaches to improve sustainability
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Investigating catalytic methods for key transformation steps
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Designing one-pot procedures to minimize isolation of intermediates
Medicinal Chemistry Investigations
Promising areas for medicinal chemistry research include:
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Systematic modification of the basic scaffold to enhance biological activities
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Investigation of structure-activity relationships through the synthesis of derivative libraries
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Exploration of potential applications in emerging therapeutic areas
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Development of targeted drug delivery systems utilizing the compound's unique structural features
Computational Studies
Advanced computational methods could provide valuable insights into:
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